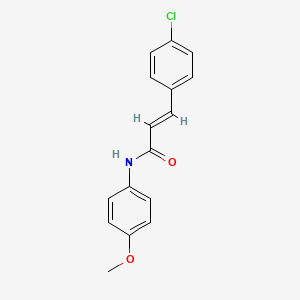

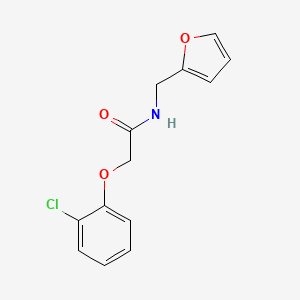

![molecular formula C16H10Cl2N2OS B5556013 4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)

4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiazolyl benzamide derivatives involves multi-step chemical processes. For instance, a series of substituted benzamides were designed and synthesized starting from basic organic substrates such as acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, demonstrating the complexity and versatility in the synthesis of similar compounds (Ravinaik et al., 2021). These methodologies highlight the synthetic routes that could be adapted for the targeted compound, involving condensation reactions and the use of specific catalysts to achieve the desired thiazolyl benzamide framework.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing extensive intramolecular hydrogen bonding and specific conformations that stabilize the molecule (Siddiqui et al., 2008). Such studies provide insights into the 3D arrangement of atoms in the molecule, which is essential for understanding its reactivity and interactions with other molecules.

Chemical Reactions and Properties

The chemical reactivity of thiazolyl benzamides includes their ability to undergo various chemical reactions, such as substitutions and ring-closure reactions, to form new heterocyclic compounds with potential biological activities. These reactions are influenced by the presence of functional groups and the inherent stability of the thiazole ring (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are determined by the molecular structure and functional groups. For instance, the crystal structure analysis of related compounds shows specific conformations and intermolecular hydrogen bonding patterns that can influence their solubility and stability (Demir et al., 2016).

Aplicaciones Científicas De Investigación

Anticancer Activity

Several derivatives similar to 4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide have been designed, synthesized, and evaluated for their anticancer properties. For instance, derivatives evaluated against cancer cell lines, including breast, lung, colon, and ovarian cancer, demonstrated moderate to excellent anticancer activity, with some compounds showing higher activity than the reference drug etoposide (Ravinaik et al., 2021). Another study highlighted the synthesis of pro-apoptotic indapamide derivatives, showing significant activity against melanoma cell lines, indicating the potential for developing new anticancer agents (Yılmaz et al., 2015).

Antimicrobial Applications

Research into thiazole-based compounds, including those structurally related to 4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, has shown promising antimicrobial properties. A study on the synthesis of formazans from Mannich base derivatives demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains, suggesting a potential avenue for developing new antimicrobial agents (Sah et al., 2014).

Anti-inflammatory and Analgesic Properties

Compounds related to 4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide have been synthesized and evaluated for their anti-inflammatory and analgesic effects. A study found that certain derivatives exhibited significant activity, surpassing the reference drug in effectiveness, which could lead to the development of new treatments for inflammatory and pain-related conditions (Kumar & Singh, 2020).

Antiallergy Potential

Research into N-(4-substituted-thiazolyl)oxamic acid derivatives, which share structural similarities with the compound , has identified significant antiallergy activity. These findings could pave the way for new antiallergy medications, offering more effective and potent options for patients (Hargrave et al., 1983).

Propiedades

IUPAC Name |

4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2OS/c17-12-5-1-10(2-6-12)14-9-22-16(19-14)20-15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGZQKISCURFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)

![9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5555949.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)

![3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555958.png)

![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)

![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)